molecular formula C18H27NO6S B13405277 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate

Katalognummer: B13405277
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: KHOWBHYRFMGVFT-GNAZCLTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfonic acid group, an acetamido group, and a prop-2-enyl ester. Its chemical properties make it a valuable substance for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate involves several steps. One common method includes the reaction of 4-methylbenzenesulfonic acid with prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of 4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the acetamido group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate can be compared with similar compounds such as:

    4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-amino-3-methylpentanoate: This compound has a similar structure but with an amino group instead of an acetamido group.

    4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-hydroxy-3-methylpentanoate: This compound features a hydroxy group in place of the acetamido group.

    4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-methyl-3-methylpentanoate: This compound has a methyl group instead of the acetamido group.

Eigenschaften

Molekularformel

C18H27NO6S

Molekulargewicht

385.5 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S,3S)-2-acetamido-3-methylpentanoate

InChI

InChI=1S/C11H19NO3.C7H8O3S/c1-5-7-15-11(14)10(8(3)6-2)12-9(4)13;1-6-2-4-7(5-3-6)11(8,9)10/h5,8,10H,1,6-7H2,2-4H3,(H,12,13);2-5H,1H3,(H,8,9,10)/t8-,10-;/m0./s1

InChI-Schlüssel

KHOWBHYRFMGVFT-GNAZCLTHSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)OCC=C)NC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O

Kanonische SMILES

CCC(C)C(C(=O)OCC=C)NC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.